Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves the reaction of N,N-dimethylacetamide with hydrogen bromide and bromine. The reaction typically takes place under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve large-scale reactors and precise control of temperature and reaction time to achieve consistent quality and yield .
Analyse Chemischer Reaktionen
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen bromide, bromine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is used in biological research to study its effects on different biological systems and processes.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in the systems it is applied to. The compound may exert its effects through oxidation-reduction reactions, substitution reactions, and other chemical interactions. The specific molecular targets and pathways involved depend on the context of its application, such as in chemical synthesis, biological research, or medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate can be compared with other similar compounds, such as:
Bis(N,N-dimethylacetamide) Hydrogen Tribromide: This compound has a similar structure but differs in the number of bromine atoms.
N,N-Dimethylacetamide: A simpler compound that serves as a precursor in the synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate.
Hydrogen Bromide: A reagent used in the synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate.
The uniqueness of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate lies in its specific chemical properties and high purity, which make it suitable for a wide range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
75381-80-5 |
---|---|
Molekularformel |
C8H19Br3N2O2 |
Molekulargewicht |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
InChI-Schlüssel |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
SMILES |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
Kanonische SMILES |
[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.